
Manganese pidolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese pidolate is a chemical compound formed by the combination of manganese and pidolic acid (also known as pyroglutamic acid). This compound is known for its high bioavailability and is often used in nutritional supplements to address manganese deficiencies. Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme activation, bone formation, and the metabolism of carbohydrates, amino acids, and cholesterol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Manganese pidolate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with pidolic acid. The reaction typically occurs in an aqueous solution, where the manganese salt and pidolic acid are mixed and allowed to react, forming this compound as a precipitate. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form. The use of advanced purification techniques ensures that the this compound produced is of high quality and suitable for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions: Manganese pidolate can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).
Reduction: this compound can be reduced to lower oxidation states, depending on the reducing agents used.
Substitution: The pidolate ligand can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) and other higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese compounds.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Manganese pidolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of manganese-based catalysts and materials.
Biology: Studied for its role in enzyme activation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating manganese deficiencies and related disorders.
Industry: Utilized in the production of nutritional supplements and as an additive in various industrial processes.
Mecanismo De Acción
Manganese pidolate exerts its effects by providing bioavailable manganese, which is essential for the activation of various enzymes, including superoxide dismutase (SOD). SOD is an important antioxidant enzyme that protects cells from oxidative damage by neutralizing superoxide radicals. The pidolate ligand enhances the bioavailability of manganese, ensuring efficient absorption and utilization by the body.
Comparación Con Compuestos Similares
Manganese pidolate is unique due to its high bioavailability and stability compared to other manganese compounds. Similar compounds include:
Manganese chloride: Less bioavailable and more prone to causing gastrointestinal irritation.
Manganese sulfate: Commonly used in supplements but has lower bioavailability compared to this compound.
Manganese gluconate: Another form of manganese supplement with moderate bioavailability.
This compound stands out due to its superior bioavailability and minimal side effects, making it a preferred choice for addressing manganese deficiencies.
Propiedades
Número CAS |
369630-79-5 |
|---|---|
Fórmula molecular |
C10H12MnN2O6 |
Peso molecular |
311.15 g/mol |
Nombre IUPAC |
manganese(2+);(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/2C5H7NO3.Mn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |
Clave InChI |
FVAXVMXAPMGKTC-QHTZZOMLSA-L |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mn+2] |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


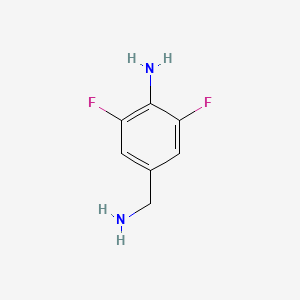
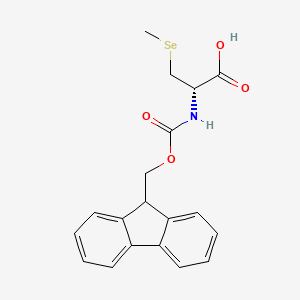
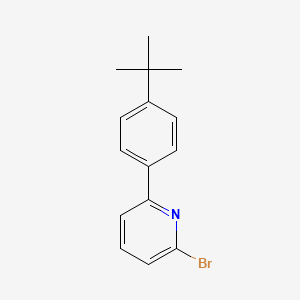
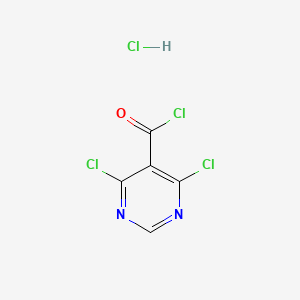

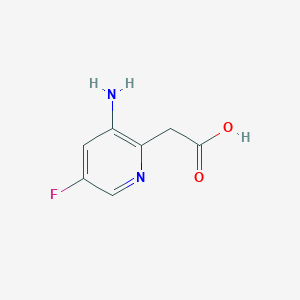
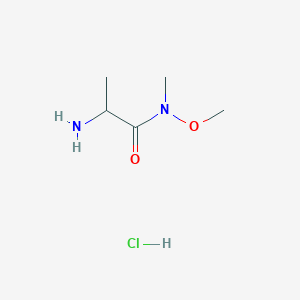
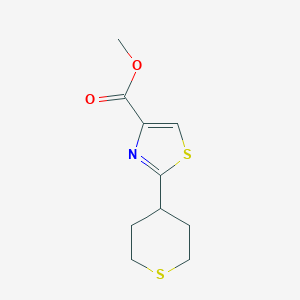

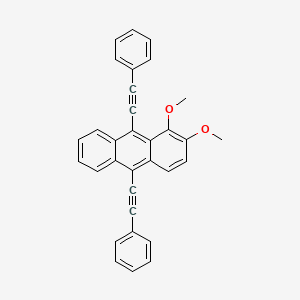


![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
